molecular formula C24H29N3O4 B14424308 N-(2-Benzamido-3-phenylpropyl)-L-alanyl-L-proline CAS No. 82014-18-4

N-(2-Benzamido-3-phenylpropyl)-L-alanyl-L-proline

Cat. No.: B14424308
CAS No.: 82014-18-4
M. Wt: 423.5 g/mol
InChI Key: FDCFPWRPPNMSAU-ZPWCZAOQSA-N
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Description

N-(2-Benzamido-3-phenylpropyl)-L-alanyl-L-proline is a synthetic compound that belongs to the class of dipeptides It is characterized by the presence of benzamido and phenylpropyl groups attached to an L-alanyl-L-proline backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Benzamido-3-phenylpropyl)-L-alanyl-L-proline typically involves the coupling of 2-benzamido-3-phenylpropylamine with L-alanyl-L-proline. The reaction is carried out under controlled conditions using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to facilitate the formation of the peptide bond. The reaction is usually conducted in an organic solvent like dimethylformamide (DMF) at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers to ensure high yield and purity. The process includes multiple steps of coupling, deprotection, and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Benzamido-3-phenylpropyl)-L-alanyl-L-proline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzamido and phenylpropyl groups can participate in substitution reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) for chlorination.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its role in modulating biological pathways and interactions with proteins.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of novel materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-Benzamido-3-phenylpropyl)-L-alanyl-L-proline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Benzamido-3-phenylpropyl)-L-alanyl-L-valine
  • N-(2-Benzamido-3-phenylpropyl)-L-alanyl-L-leucine
  • N-(2-Benzamido-3-phenylpropyl)-L-alanyl-L-isoleucine

Uniqueness

N-(2-Benzamido-3-phenylpropyl)-L-alanyl-L-proline is unique due to its specific combination of benzamido and phenylpropyl groups attached to an L-alanyl-L-proline backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

82014-18-4

Molecular Formula

C24H29N3O4

Molecular Weight

423.5 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[(2-benzamido-3-phenylpropyl)amino]propanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C24H29N3O4/c1-17(23(29)27-14-8-13-21(27)24(30)31)25-16-20(15-18-9-4-2-5-10-18)26-22(28)19-11-6-3-7-12-19/h2-7,9-12,17,20-21,25H,8,13-16H2,1H3,(H,26,28)(H,30,31)/t17-,20?,21-/m0/s1

InChI Key

FDCFPWRPPNMSAU-ZPWCZAOQSA-N

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NCC(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3

Canonical SMILES

CC(C(=O)N1CCCC1C(=O)O)NCC(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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